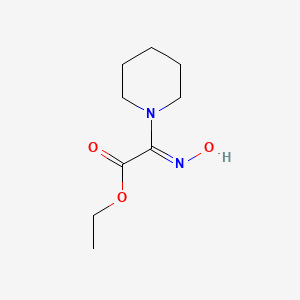![molecular formula C18H17N3O B8261071 Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- CAS No. 89112-40-3](/img/structure/B8261071.png)
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- is a complex organic compound that belongs to the class of phenols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 4-methylbenzaldehyde with guanidine to form the pyrimidine ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Phenol Group Addition: The phenol group is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems are often employed to ensure efficient production. The use of solvents such as ethanol or methanol is common to facilitate the reactions.
化学反応の分析
Types of Reactions
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
2-Amino-4-methylphenol: Shares the phenol and amino groups but lacks the pyrimidine ring.
4-Methylphenylpyrimidine: Contains the pyrimidine ring and methylphenyl group but lacks the phenol group.
Uniqueness
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)15-10-16(21-18(19)20-15)14-9-12(2)5-8-17(14)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNIQUNXWDSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10751834 |
Source


|
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89112-40-3 |
Source


|
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate](/img/structure/B8261004.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8261009.png)


![Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-](/img/structure/B8261026.png)

![(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine](/img/structure/B8261057.png)

![2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one](/img/structure/B8261082.png)


